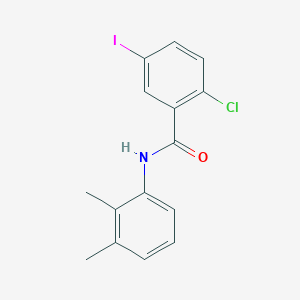![molecular formula C18H20BrN3O5S2 B3657510 1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide](/img/structure/B3657510.png)
1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
Overview
Description
1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a sulfamoylphenyl group attached to a piperidine ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. This reaction forms the intermediate 1-[(4-bromophenyl)sulfonyl]piperidine-4-carboxamide, which is then reacted with 4-aminobenzenesulfonamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl and sulfamoyl groups can participate in redox reactions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The sulfonyl and sulfamoyl groups play a crucial role in the binding process, and the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-[(4-bromophenyl)sulfonyl]-4-nitrobenzene: Similar structure but with a nitro group instead of a sulfamoyl group.
1-[(4-bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-[(4-bromophenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is unique due to the presence of both sulfonyl and sulfamoyl groups, which provide distinct chemical reactivity and biological activity. Its piperidine ring also contributes to its stability and versatility in various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O5S2/c19-14-1-5-17(6-2-14)29(26,27)22-11-9-13(10-12-22)18(23)21-15-3-7-16(8-4-15)28(20,24)25/h1-8,13H,9-12H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLVLFAGPRQIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


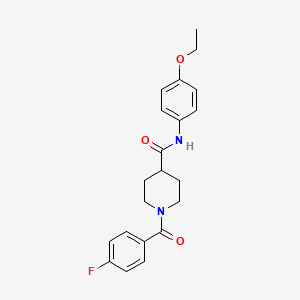
![(4Z)-4-{[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]methylidene}-1-(4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B3657446.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3657455.png)
![2-[(5E)-5-{[4-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B3657460.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3657467.png)
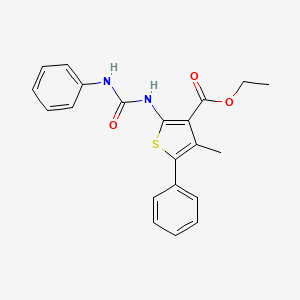
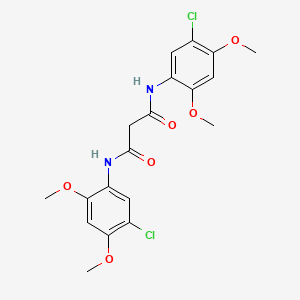
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B3657495.png)
![{2-methyl-4-[(4-methylphenyl)amino]-1,1-dioxido-2H-1,2-benzothiazin-3-yl}(phenyl)methanone](/img/structure/B3657502.png)
![N-[5-(cinnamoylamino)-1-phenyl-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B3657508.png)
![2-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3657517.png)
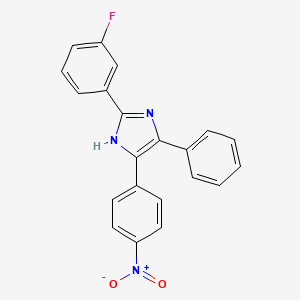
![N-(2-chlorobenzyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3657535.png)
